
N-Methyl-3,4,5,6-tetrahydrophthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3,4,5,6-tetrahydrophthalimide: is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a derivative of phthalimide and is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyl-3,4,5,6-tetrahydrophthalimide can be synthesized through the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene to facilitate the formation of the imide ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-3,4,5,6-tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding derivatives.
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions where the imide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various N-substituted derivatives and N-oxide compounds .
Wissenschaftliche Forschungsanwendungen
N-Methyl-3,4,5,6-tetrahydrophthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-Methyl-3,4,5,6-tetrahydrophthalimide exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator , depending on the context of its use. The pathways involved often include binding to active sites on enzymes or receptors, thereby altering their activity .
Vergleich Mit ähnlichen Verbindungen
- N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide
- 3,4,5,6-Tetrahydrophthalimide
- N-Methylphthalimide
Uniqueness: N-Methyl-3,4,5,6-tetrahydrophthalimide is unique due to its specific methyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
28839-49-8 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-methyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H2,1H3 |
InChI-Schlüssel |
KQPBJYADGVCRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


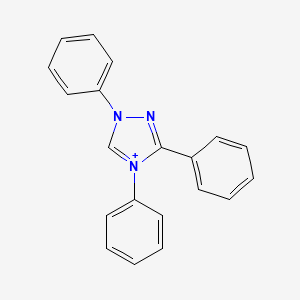
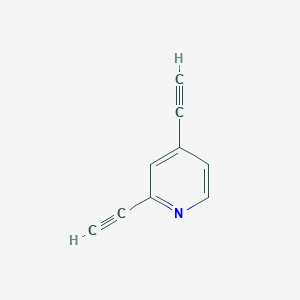
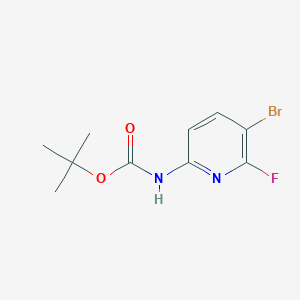
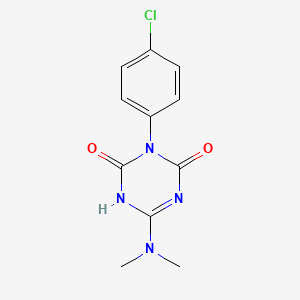


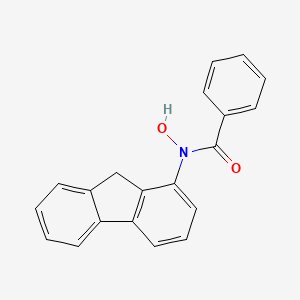

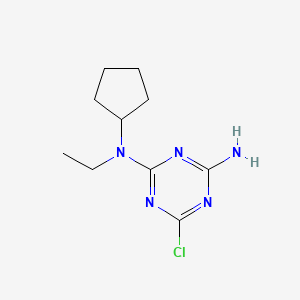
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
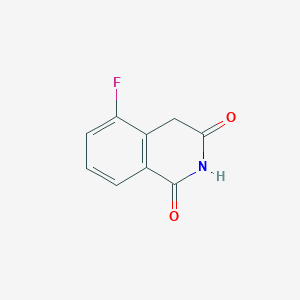

![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
